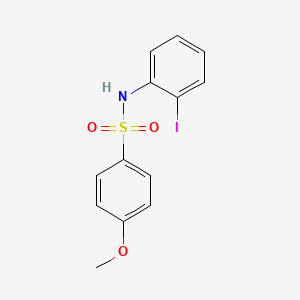

N-(2-iodophenyl)-4-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-iodophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQVMNQUXWBESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Iodophenyl 4 Methoxybenzenesulfonamide

Classical and Contemporary Approaches to Sulfonamide Formation

The formation of the nitrogen-sulfur (N-S) bond is the crucial step in synthesizing sulfonamides. Methodologies have evolved from traditional, robust reactions to more efficient and environmentally benign contemporary strategies.

The most classical and widely utilized method for preparing N-aryl sulfonamides is the reaction of an arylamine with an arylsulfonyl chloride. For the target compound, this involves the direct N-arylation of 2-iodoaniline (B362364) with 4-methoxybenzenesulfonyl chloride. In this reaction, the nucleophilic amino group of the aniline (B41778) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the HCl byproduct and drive the reaction to completion.

Contemporary advancements in N-arylation offer alternatives to the classical sulfonyl chloride method. These include transition-metal-catalyzed cross-coupling reactions, which have broadened the scope and efficiency of C-N bond formation. researchgate.net

Copper-Catalyzed Reactions: The Chan-Evans-Lam (CEL) coupling utilizes arylboronic acids, arylboroxines, or other organoboron reagents to N-arylate sulfonamides in the presence of a copper catalyst. rsc.orgresearchgate.net This method is often performed under aerobic conditions and offers a valuable alternative for constructing the N-aryl sulfonamide linkage.

Palladium and Nickel-Catalyzed Reactions: Buchwald-Hartwig amination and related nickel-catalyzed couplings can effectively form N-S bonds by reacting aryl halides or pseudohalides with sulfonamides. researchgate.net These methods are known for their broad substrate scope and functional group tolerance.

A summary of common N-arylation approaches is presented below.

| Method | Aryl Source | Sulfonamide Source | Catalyst/Reagent | Key Features |

| Classical Acylation | Aniline (e.g., 2-iodoaniline) | Sulfonyl Chloride (e.g., 4-methoxybenzenesulfonyl chloride) | Base (e.g., Pyridine) | Well-established, widely used, readily available starting materials. |

| Chan-Evans-Lam Coupling | Arylboronic Acid | Sulfonamide | Copper Salt (e.g., Cu(OAc)₂) | Mild, often aerobic conditions. rsc.org |

| Buchwald-Hartwig Amination | Aryl Halide | Sulfonamide | Palladium Complex + Ligand | High efficiency and broad functional group tolerance. |

| Nickel-Catalyzed Coupling | Aryl Chloride | Sulfonamide | Nickel Complex + Ligand | Cost-effective alternative to palladium for coupling aryl chlorides. researchgate.net |

Electrochemical synthesis has emerged as a powerful and sustainable "green" methodology for forming sulfonamides, avoiding the need for harsh reagents and pre-functionalized starting materials. nih.govchemistryworld.com These methods typically proceed via direct anodic oxidation to generate reactive intermediates. nih.gov

One prominent strategy involves the direct, single-step synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation. This intermediate undergoes a nucleophilic attack by an amidosulfinate, which is formed in situ from the reaction of the amine and SO₂. A second oxidation step then yields the final sulfonamide product. nih.gov This approach is notable for its atom economy and the use of inexpensive electricity as the oxidant. nih.govnih.gov

Another electrochemical route involves the anodic oxidation of an aniline derivative in the presence of an arylsulfinic acid. acs.org The electrochemically generated quinone diimine intermediate undergoes a Michael-type addition reaction with the arylsulfinic acid to produce the sulfonamide derivative. acs.org The generation of sulfinyl radicals from salts of sulfinic acids via electrooxidation, which then react with amines, provides another pathway to sulfonamides under mild, aqueous conditions. rsc.org

These electrochemical methods represent advanced strategies for synthesizing a library of analogous sulfonamide derivatives, offering a greener alternative to traditional chemical oxidation or activation methods. chemistryworld.comnih.gov

Retrosynthetic Analysis and Identification of Key Starting Materials for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-iodophenyl)-4-methoxybenzenesulfonamide, the most logical disconnection is the polar nitrogen-sulfur (N-S) bond of the sulfonamide group. This disconnection reveals the two primary synthons and their corresponding commercially available precursors.

Retrosynthetic Disconnection:

Target Molecule: this compound

↓ Disconnect N-S Bond

Synthons: 2-Iodophenylaminyl anion and 4-Methoxybenzenesulfonyl cation

↓ Identify Starting Materials

Key Starting Materials:

2-Iodoaniline: This compound provides the N-(2-iodophenyl) portion of the final molecule.

4-Methoxybenzenesulfonyl chloride: This compound serves as the electrophilic partner, providing the 4-methoxybenzenesulfonyl group.

This analysis confirms that the most direct and classical synthetic route involves the reaction between these two key starting materials.

Optimized Reaction Conditions and Process Development for Efficient Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction parameters. Drawing from the classical approach of reacting an aniline with a sulfonyl chloride, a typical optimized protocol can be established.

The reaction is generally performed by dissolving the nucleophile, 2-iodoaniline, in a suitable aprotic solvent. A base is added to act as an acid scavenger. The electrophile, 4-methoxybenzenesulfonyl chloride, is then added, often portion-wise or as a solution, while maintaining a controlled temperature to manage the exothermic nature of the reaction. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification.

The table below outlines a set of typical optimized conditions for this synthesis.

| Parameter | Condition | Purpose/Rationale |

| Reactant 1 (Nucleophile) | 2-Iodoaniline | Provides the aryl amine component. |

| Reactant 2 (Electrophile) | 4-Methoxybenzenesulfonyl chloride | Provides the sulfonyl group. |

| Stoichiometry | ~1.0 : 1.1 (Aniline : Sulfonyl Chloride) | A slight excess of the sulfonyl chloride ensures complete consumption of the aniline. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic solvents that dissolve reactants without participating in the reaction. |

| Base | Pyridine or Triethylamine (TEA) | Neutralizes the HCl byproduct, preventing protonation of the starting aniline. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermicity of the reaction. |

| Reaction Time | 2-12 hours | Monitored by TLC until the starting aniline spot disappears. |

| Workup | Aqueous HCl wash, followed by water and brine washes | Removes excess base and water-soluble byproducts. |

Purification and Isolation Techniques in the Preparation of the Chemical Compound and its Analogs

Following the synthesis and workup, the crude this compound product typically requires purification to remove unreacted starting materials, byproducts, and residual reagents. Chromatographic methods are the most effective and widely used techniques for isolating compounds of this nature to a high degree of purity. moravek.com

Both flash and column chromatography are preparative techniques that operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. moravek.comrochester.edu

Stationary Phase: For N-aryl sulfonamides, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system of varying polarity is typically used, most commonly a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio is determined by preliminary analysis using TLC to achieve a retention factor (Rf) for the desired product in the range of 0.2-0.4. rochester.edu

Procedure: The crude product is first dissolved in a minimal amount of the eluent or a stronger solvent and can be loaded directly onto the silica gel column or pre-adsorbed onto a small amount of silica. rochester.edu The eluent is then passed through the column, and fractions are collected sequentially. The fractions containing the pure product, as identified by TLC analysis, are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

The following table summarizes typical conditions for chromatographic purification.

| Parameter | Description |

| Technique | Flash or Gravity Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase System | Hexane (B92381) / Ethyl Acetate Gradient |

| Elution Method | Isocratic or Gradient Elution |

| Sample Loading | Direct liquid loading or solid loading (pre-adsorbed on silica) |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization |

Recrystallization and Other Solid-State Purification Methods

Recrystallization is a pivotal technique for the purification of solid organic compounds, including this compound. The fundamental principle of recrystallization involves the dissolution of the impure solid in a suitable solvent at an elevated temperature, followed by the controlled cooling of the solution to induce the formation of crystals. As the solubility of the compound decreases with temperature, the desired compound crystallizes out of the solution, while impurities, which are present in smaller quantities, remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent system is critical to the success of this method and is determined by the solubility characteristics of the compound.

For N-arylbenzenesulfonamides, a class of compounds to which this compound belongs, a variety of solvent systems have been demonstrated to be effective for recrystallization. The choice of solvent is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Recrystallization from Mixed Solvent Systems

In many instances, a single solvent does not provide the optimal solubility profile for effective recrystallization. In such cases, a mixed solvent system, typically comprising a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is employed.

A detailed study on the synthesis and purification of a series of N-(aryl)-4-methoxybenzenesulfonamides provides a well-documented recrystallization procedure using a mixture of n-hexane and dichloromethane. While this study did not specifically include the 2-iodo-substituted analog, the methodology is highly relevant and can be adapted for the purification of this compound. The crude product, obtained after the initial synthetic workup, is dissolved in a minimal amount of a good solvent, such as dichloromethane, at an elevated temperature. Subsequently, a poor solvent, like n-hexane, is gradually added until turbidity is observed, indicating the onset of precipitation. The solution is then allowed to cool slowly to facilitate the formation of well-defined crystals, which are subsequently isolated by filtration.

The following table outlines a representative procedure for the recrystallization of N-aryl-4-methoxybenzenesulfonamides, which can be considered a model for the purification of this compound.

| Step | Parameter | Description |

| 1 | Dissolution | The crude N-aryl-4-methoxybenzenesulfonamide is dissolved in a minimal volume of dichloromethane at its boiling point. |

| 2 | Addition of Anti-solvent | n-Hexane is added dropwise to the hot solution until the solution becomes slightly cloudy. |

| 3 | Crystal Formation | The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation. |

| 4 | Isolation | The crystalline solid is collected by vacuum filtration. |

| 5 | Washing | The collected crystals are washed with a small amount of cold n-hexane to remove any adhering impurities. |

| 6 | Drying | The purified crystals are dried under vacuum to remove residual solvents. |

This table is based on a general procedure for analogous compounds and serves as a representative example.

Alternative Purification Methodologies

Beyond recrystallization, other solid-state purification techniques can be employed, particularly when recrystallization proves to be challenging or to achieve a higher degree of purity.

Column Chromatography: For closely related compounds, such as N-(2-iodophenyl)methanesulfonamide, column chromatography has been reported as an effective purification method. This technique involves dissolving the crude product and passing it through a column packed with a stationary phase, such as silica gel. A solvent system, or eluent, is used to move the components of the mixture through the column at different rates, allowing for their separation. For sulfonamides, a common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any byproducts or unreacted starting materials.

The following table summarizes the key parameters of a typical column chromatography purification for a related N-(iodophenyl)sulfonamide.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Eluent System | Hexane-Ethyl Acetate gradient |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

| Isolation | Evaporation of solvent from the collected fractions containing the pure product |

This table illustrates a general procedure for a related compound and is intended to be representative.

The selection between recrystallization and chromatography often depends on the scale of the purification and the nature of the impurities. Recrystallization is often preferred for larger quantities due to its simplicity and cost-effectiveness, while chromatography can provide higher resolution for the separation of closely related impurities.

Chemical Reactivity and Mechanistic Investigations of N 2 Iodophenyl 4 Methoxybenzenesulfonamide

Palladium-Catalyzed Cross-Coupling Reactions of the Iodoaryl Moiety

The carbon-iodine bond in N-(2-iodophenyl)-4-methoxybenzenesulfonamide is susceptible to oxidative addition to low-valent palladium species, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for its application in several palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling Reactions and Tandem Cyclization Processes

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org In the context of this compound, the iodoaryl group readily participates in this reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction can be the initial step in a tandem or domino sequence, where the newly introduced alkyne moiety undergoes a subsequent intramolecular cyclization. organic-chemistry.org

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the reactivity of analogous N-(2-iodophenyl)sulfonamides provides a strong precedent. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been utilized to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound could be a suitable substrate for similar transformations, leading to the formation of various nitrogen-containing heterocycles. The general scheme for such a tandem reaction would involve the initial palladium-catalyzed coupling of the iodoaryl sulfonamide with a terminal alkyne, followed by an intramolecular cyclization of the resulting intermediate to afford the heterocyclic product. The efficiency and outcome of such tandem processes are influenced by the nature of the alkyne, the catalytic system, and the reaction conditions.

A study on the synthesis of polyheterocyclic compounds demonstrated the iterative use of Sonogashira coupling and iodocyclization, highlighting the utility of the iodoaryl moiety in building complex molecular architectures. nih.gov This iterative approach could potentially be applied to this compound to construct elaborate heterocyclic systems.

Cascade and Annulation Reactions in Heterocycle Synthesis

Cascade and annulation reactions are highly efficient synthetic strategies that allow for the construction of complex cyclic molecules from simple starting materials in a single operation. The iodoaryl functionality of this compound makes it a prime candidate for such transformations, particularly in the synthesis of heterocycles. Palladium-catalyzed cascade reactions initiated by the functionalization of the iodoaryl group can lead to the formation of diverse heterocyclic scaffolds. mdpi.com

For example, a palladium-catalyzed cascade cyclization of di-(o-iodophenyl)sulfonylguanidines with isocyanides has been developed for the synthesis of heterocyclic fused quinazolines. rsc.org This demonstrates the potential of the iodoaryl sulfonamide motif to participate in complex, multi-bond forming sequences. Similarly, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols has been shown to produce 2-alkoxy-4-alkenyl quinolines. mdpi.com Although the substituent on the benzenesulfonyl group is different, the underlying reactivity of the N-(2-iodophenyl)sulfonamide core is directly comparable.

Annulation reactions involving the iodoaryl moiety can also be envisaged. For instance, a palladium-catalyzed cascade involving a 5-exo-dig cyclization of N-(2-iodophenyl)propiolamides followed by coupling with a nucleophile has been reported for the synthesis of 3-methyleneindolinones. researchgate.net These examples underscore the potential of this compound to serve as a key building block in the synthesis of a wide array of nitrogen-containing heterocycles through palladium-catalyzed cascade and annulation strategies.

Mechanistic Pathways of Palladium-Catalyzed Transformations

The mechanistic pathways of palladium-catalyzed cross-coupling reactions involving this compound are expected to follow the well-established catalytic cycle for reactions such as the Sonogashira coupling. This cycle typically involves three key steps: oxidative addition, transmetalation (in the case of copper co-catalysis), and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the iodoaryl sulfonamide to a low-valent palladium(0) species. This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. The reactivity of aryl iodides in oxidative addition is generally high, making this a favorable initial step.

In a traditional Sonogashira coupling, the next step is transmetalation . The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then transfers the acetylide group to the palladium(II) complex, displacing the iodide ligand. In copper-free Sonogashira reactions, the deprotonated alkyne can directly coordinate to the palladium center.

The final step of the catalytic cycle is reductive elimination . The two organic ligands on the palladium(II) complex (the aryl group from the sulfonamide and the alkynyl group) couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle.

Radical-Mediated Transformations

In addition to palladium-catalyzed reactions, the iodoaryl group of this compound can serve as a precursor for aryl radicals, which can then participate in a variety of cyclization reactions. These radical-mediated transformations offer a complementary approach to the synthesis of heterocyclic compounds.

Tandem Radical Cyclization with Carbon Monoxide for Lactam Formation

A significant application of radical chemistry involving iodoaryl sulfonamides is the tandem radical cyclization with carbon monoxide (CO) to form lactams. This reaction provides a powerful method for the construction of spirocyclic γ-lactams, which are important structural motifs in medicinal chemistry. beilstein-journals.orgnih.gov

A study on the construction of 4,4-spirocyclic γ-lactams utilized a substrate structurally very similar to a derivative of this compound, namely N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide. beilstein-journals.orgresearchgate.net The reaction, initiated by a radical initiator such as AIBN (2,2'-azobisisobutyronitrile) and a radical mediator like TTMSS (tris(trimethylsilyl)silane), proceeds under CO pressure to yield the desired spirocyclic indoline (B122111) γ-lactam. beilstein-journals.orgnih.gov

The reaction conditions and yields for the tandem radical spirocyclization of various iodoaryl compounds with CO are summarized in the table below. The successful cyclization of N-(2-(azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide to the corresponding spiro lactam in 53% yield suggests that this compound, when appropriately functionalized, would be a viable substrate for this transformation. beilstein-journals.org

Table 1: Synthesis of 4,4-Spirocyclic γ-Lactams by Tandem Radical Spirocyclization with CO beilstein-journals.org

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide | 4,4-spirocyclic indoline γ-lactam | 53 |

| 2 | N-(2-(azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide | 4,4-spirocyclic indoline γ-lactam derivative | 53 |

| 3 | N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)methanesulfonamide | 4,4-spirocyclic indoline γ-lactam derivative | 55 |

| 4 | 1-(2-(azidomethyl)allyloxy)-2-iodobenzene | spiro benzofuran (B130515) lactam | 58 |

Reaction conditions: Substrate (1.0 equiv), CO (80 atm), AIBN (0.3 equiv), TTMSS (2.0 equiv), THF (0.02 M), 80 °C, 12-24 h.

Investigations into Radical Intermediates and Propagation

The mechanism of the tandem radical cyclization involves a series of radical intermediates and propagation steps. The process is initiated by the generation of a silyl (B83357) radical from TTMSS, which then abstracts the iodine atom from the iodoaryl sulfonamide to form an aryl radical .

This aryl radical undergoes an intramolecular 5-exo cyclization onto a tethered alkene, generating an alkyl radical . This newly formed alkyl radical then traps a molecule of carbon monoxide to produce an acyl radical . The subsequent step is a 5-exo cyclization of the acyl radical onto an azide (B81097) group, which proceeds with the liberation of dinitrogen gas to form an amidyl radical . This amidyl radical then abstracts a hydrogen atom from TTMSS to afford the final spirocyclic lactam product and regenerate the silyl radical, thus propagating the radical chain.

Studies on the radical cyclizations of cyclic ene sulfonamides have shown that the initial cyclization produces an α-sulfonamidoyl radical, which can undergo β-elimination of a sulfonyl radical to form an imine. nih.gov This highlights a potential alternative pathway for radical intermediates derived from sulfonamides. In the context of the tandem cyclization with CO, the trapping of the alkyl radical by carbon monoxide is a key step that directs the reaction towards lactam formation rather than elimination. The stability and reactivity of the various radical intermediates play a crucial role in determining the outcome and efficiency of these complex radical cascades.

Intramolecular Cyclization and Annulation Reactions

The presence of an ortho-iodine atom on the aniline-derived ring of this compound makes it an excellent substrate for transition-metal-catalyzed intramolecular reactions. These reactions leverage the reactivity of the carbon-iodine bond to construct new rings, providing efficient pathways to complex heterocyclic systems.

Strategies for Benzofuran and Indole (B1671886) Derivative Synthesis

The 2-iodoaniline (B362364) core structure is a well-established precursor for the synthesis of indoles through palladium-catalyzed annulation reactions. researchgate.net This strategy, often referred to as the Larock indole synthesis, involves the reaction of a 2-iodoaniline with an alkyne. The general mechanism proceeds via oxidative addition of a palladium(0) catalyst to the carbon-iodine bond, followed by alkyne insertion and subsequent reductive elimination to form the indole ring.

While direct application on this compound is a logical extension, studies on closely related substrates demonstrate the viability of this approach. For instance, N-tosyl-2-iodoaniline has been successfully used in palladium-catalyzed reactions to generate N-protected carbazoles, which are extended indole systems. nih.gov This process involves coupling with silylaryl triflates followed by an in-situ cyclization. nih.gov The 4-methoxybenzenesulfonamide (B72560) group serves as a protecting group for the nitrogen atom, which is often crucial for achieving high yields and controlling reactivity during the catalytic cycle.

Similarly, the synthesis of benzofuran derivatives can be envisioned. While this would require the replacement of the nitrogen atom with an oxygen, the underlying palladium-catalyzed cyclization strategy remains relevant. Palladium-catalyzed reactions of o-iodophenols with alkynes are a common method for benzofuran synthesis. nih.gov

Below is a table summarizing relevant palladium-catalyzed cyclization strategies using precursors related to this compound.

| Product | Precursor Type | Coupling Partner | Catalyst System (Typical) | Key Reaction Type |

| Indoles | 2-Iodoaniline | Internal Alkyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Larock Annulation researchgate.net |

| Carbazoles | N-Sulfonyl-2-iodoaniline | Silylaryl Triflate | Pd(dba)₂, P(t-Bu)₃, CsF | Cross-Coupling / Cyclization nih.gov |

| Benzofurans | 2-Iodophenol | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Sonogashira Coupling / Cyclization nih.gov |

Formation of Other Fused Heterocyclic Systems (e.g., Benzothiazines)

The synthesis of benzothiazines from this compound represents a more complex transformation. Benzothiazines are six-membered heterocyclic compounds containing nitrogen and sulfur. rsc.org Synthetic routes often involve the formation of a carbon-sulfur or carbon-nitrogen bond to close the ring.

One potential, though challenging, strategy could involve an intramolecular version of a Buchwald-Hartwig-type C-S coupling. This would necessitate the deprotonation of the sulfonamide nitrogen, followed by a palladium-catalyzed coupling between the nitrogen and the ortho-iodinated carbon. However, the formation of the six-membered ring containing the SO₂ group in this manner is not a commonly reported transformation.

A more plausible approach is based on syntheses that utilize o-haloanilines as starting materials. For example, 2,1-benzothiazines have been prepared through a one-pot procedure involving the palladium-catalyzed coupling of S-2-halophenyl-S-methylsulfoximines with 2-halobenzaldehydes. nih.gov While the substrate is different, this demonstrates the utility of palladium catalysis in forming the core benzothiazine structure from precursors containing an ortho-halogen. The successful synthesis of various benzothiazine structures often relies on multi-component reactions or condensation reactions tailored to build the specific heterocyclic ring. rsc.orgscielo.br

Functional Group Interconversions and Derivatization Strategies

The two distinct aromatic rings in this compound offer multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The reactivity of each ring is governed by the electronic properties of its substituents.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Aromatic Substitution

The susceptibility of the aromatic rings to electrophilic attack is significantly different.

4-Methoxybenzenesulfonyl Ring: This ring is activated towards electrophilic substitution. It contains a strongly activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃) and a strongly deactivating, meta-directing sulfonyl group (-SO₂-). The powerful directing effect of the methoxy group dominates, making the positions ortho to it (C3 and C5) the most probable sites for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

2-Iodophenyl Ring: This ring is generally deactivated towards electrophilic substitution. It bears a deactivating iodine atom (-I) and is attached to the electron-withdrawing sulfonamide group. The nitrogen atom's lone pair does provide some activation and ortho-, para-directing influence, but this is largely offset by the withdrawing effect of the adjacent SO₂ group. Therefore, forcing conditions would be required for electrophilic substitution on this ring.

Nucleophilic Aromatic Substitution

Classical nucleophilic aromatic substitution (SɴAr), which requires a strongly electron-deficient aromatic ring and a good leaving group, is unlikely to occur on the C-H bonds of this compound. youtube.com However, the term can also encompass reactions where a leaving group on the ring is displaced by a nucleophile. The most synthetically valuable nucleophilic substitution pathway for this molecule involves the displacement of the iodide ion. This is typically achieved not through a direct SɴAr mechanism but via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), where the carbon-iodine bond is regioselectively activated by a metal catalyst. nih.gov

Regioselective Modifications of the Aromatic Rings

The ability to selectively modify specific positions on the molecule is key to its use as a synthetic building block.

The most important site for regioselective modification is the carbon-iodine bond on the phenylaniline ring. This position serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the precise and predictable formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

For electrophilic reactions, the regioselectivity is dictated by the existing substituents, as detailed in the table below. The primary sites for regioselective electrophilic modification are the C3 and C5 positions of the 4-methoxybenzenesulfonyl ring, which are ortho to the activating methoxy group and meta to the deactivating sulfonyl group.

The following table summarizes the directing effects of the functional groups on each aromatic ring, which determines the regioselectivity of electrophilic substitution reactions.

| Ring | Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

| 4-Methoxybenzenesulfonyl | -OCH₃ | C4 | Activating | Ortho, Para | C3, C5 |

| 4-Methoxybenzenesulfonyl | -SO₂NHR | C1 | Deactivating | Meta | C3, C5 |

| 2-Iodophenyl | -NHSO₂R | C1 | Deactivating (via SO₂) | Ortho, Para (via N) | C4 (Para to NH) |

| 2-Iodophenyl | -I | C2 | Deactivating | Ortho, Para | C4, C6 |

Advanced Spectroscopic and Structural Characterization Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. While specific experimental data for N-(2-iodophenyl)-4-methoxybenzenesulfonamide is not widely published, its expected spectral characteristics can be predicted based on established principles of chemical shifts, coupling constants, and the electronic effects of its functional groups.

The ¹H NMR spectrum of this compound would provide crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methoxy (B1213986) group, and the sulfonamide N-H proton.

The protons on the 4-methoxybenzenesulfonamide (B72560) ring are expected to form an AA'BB' system, appearing as two doublets in the aromatic region. The protons ortho to the electron-donating methoxy group would be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing sulfonyl group. The protons on the 2-iodophenyl ring would exhibit a more complex splitting pattern due to their distinct chemical environments. The heavy iodine atom would significantly influence the chemical shifts of adjacent protons. The single proton of the sulfonamide group (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methoxy group protons would be easily identifiable as a sharp singlet at a characteristic upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| H (ortho to -SO₂-) | ~7.8-8.0 | Doublet (d) | 2H |

| H (ortho to -OCH₃) | ~6.9-7.1 | Doublet (d) | 2H |

| Aromatic H's (2-iodophenyl) | ~6.8-7.9 | Multiplets (m) | 4H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

Note: These are predicted values and actual experimental results may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. For this compound, a total of 13 distinct carbon signals are expected.

The carbon attached to the iodine atom (C-I) would be found at a relatively high field (low ppm) due to the heavy atom effect. The carbons of the 4-methoxybenzenesulfonamide ring would show four distinct signals. The carbon bearing the methoxy group and the carbon attached to the sulfur atom would be readily identifiable based on their characteristic chemical shifts. The methoxy carbon itself would appear as a sharp signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C (ortho to -SO₂-) | ~129 |

| C (ortho to -OCH₃) | ~114 |

| C (ipso to -SO₂-) | ~135 |

| C (ipso to -OCH₃) | ~163 |

| C (ipso to -NH-) | ~138 |

| C (ipso to -I) | ~90 |

| Other Aromatic C's | ~120-140 |

Note: These are predicted values and actual experimental results may vary.

To unequivocally confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on both aromatic rings, confirming their connectivity. For example, the protons ortho and meta to the methoxy group would show a correlation, as would the neighboring protons on the 2-iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

A correlation from the N-H proton to the carbons of the 2-iodophenyl ring and the carbon attached to the sulfur atom.

Correlations from the methoxy protons to the carbon atom of the methoxy group and the ipso-carbon of the benzenesulfonamide (B165840) ring.

Correlations between the protons on one ring and the ipso-carbon of the other ring, confirming the S-N linkage.

Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₁₃H₁₁IN₂O₃S), HRMS would provide an exact mass measurement with high accuracy. This measurement allows for the calculation of the elemental composition, which can be compared to the theoretical value to confirm the molecular formula and rule out other possibilities with the same nominal mass.

Table 3: Theoretical Mass Data for this compound

| Formula | Molecular Weight (Nominal) | Exact Mass (Monoisotopic) |

|---|

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. In aromatic sulfonamides, common fragmentation pathways involve the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. nih.govnih.govresearchgate.netresearchgate.netoup.com

For this compound, characteristic fragmentation would be expected to include:

Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the 4-methoxybenzenesulfonyl moiety ([C₇H₇O₃S]⁺) and the 2-iodoaniline (B362364) moiety ([C₆H₅IN]⁺).

Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the elimination of SO₂, a neutral loss of 64 Da. nih.gov

Fragmentation of the aromatic rings: Further fragmentation could involve losses of fragments characteristic of the substituted phenyl rings.

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule, reinforcing the structural assignment made by NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by analyzing how the molecule's bonds vibrate upon absorbing infrared radiation.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The sulfonamide group is particularly prominent, exhibiting distinct stretching vibrations for the N-H and S=O bonds. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group typically appear as strong bands in the regions of 1371–1148 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the secondary amide is expected in the range of 3370–3170 cm⁻¹. researchgate.net

The aromatic rings also produce a series of characteristic bands. C-H stretching vibrations in the aromatic rings are generally observed above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the rings give rise to bands in the 1600–1450 cm⁻¹ region. vscht.cz The presence of the methoxy group (-OCH₃) is confirmed by C-O stretching bands. Furthermore, the S-N stretching vibration is typically assigned to a medium-intensity band in the 950-866 cm⁻¹ range. researchgate.net

The analysis of the IR spectrum allows for a detailed confirmation of the molecular structure by identifying its constituent functional parts.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3370–3170 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| >3000 | Aromatic C-H Stretch | Phenyl Rings |

| 1600–1450 | C=C Stretch | Aromatic Rings |

| 1371–1330 | Asymmetric S=O Stretch | Sulfonyl (-SO₂-) |

| 1180–1160 | Symmetric S=O Stretch | Sulfonyl (-SO₂-) |

| 1270–1230 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

| 1050–1010 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

| 950–866 | S-N Stretch | Sulfonamide (-SO₂NH-) |

X-ray Crystallography Studies for Elucidating Solid-State Molecular Conformation and Packing

In these related structures, the molecule adopts a twisted conformation. The dihedral angle, which is the angle between the two benzene (B151609) rings, is a key conformational parameter. For instance, in N-(4-bromophenyl)-4-methoxybenzenesulfonamide, this angle is 42.0(14)°. researchgate.net For N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the planes of the two benzene rings is 44.26 (13)°. nih.govresearchgate.net This twisted arrangement is a common feature for N-(aryl)arylsulfonamides.

The solid-state packing is heavily influenced by intermolecular hydrogen bonds. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of analogs, molecules are typically linked by N-H···O hydrogen bonds, where the oxygen atom of a sulfonyl group on an adjacent molecule acts as the acceptor. nih.govresearchgate.netresearchgate.net These interactions often lead to the formation of infinite one-dimensional chains or more complex three-dimensional networks. nih.govresearchgate.net For example, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide features N-H···O hydrogen bonds that form infinite C(4) chains, which are further consolidated by C-H···O interactions to create a three-dimensional architecture. nih.govresearchgate.net This intricate network of non-covalent interactions dictates the stability and physical properties of the crystalline solid.

| Crystallographic Parameter | Observed Value in Analog [N-(4-bromophenyl)-4-methoxybenzenesulfonamide] | Observed Value in Analog [N-(4-fluorophenyl)-4-methoxybenzenesulfonamide] |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| Unit Cell Parameters | a = 11.9124(7) Å, b = 4.9670(3) Å, c = 11.9124(7) Å, β = 104.71° | a = 10.4568(4) Å, b = 11.0185(4) Å, c = 11.6033(4) Å, β = 108.799(2)° |

| Dihedral Angle (between rings) | 42.0(14)° | 44.26(13)° |

| Key Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | N-H···O and C-H···O hydrogen bonds |

Theoretical and Computational Chemistry Studies on N 2 Iodophenyl 4 Methoxybenzenesulfonamide and Analogous Structures

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure.

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.netscispace.com DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry, by finding the minimum energy conformation on the potential energy surface. researchgate.netslideshare.net This optimization process provides key data on bond lengths, bond angles, and dihedral angles.

For sulfonamide derivatives, DFT calculations are commonly performed using hybrid functionals like Becke's three-parameter hybrid (B3LYP) combined with basis sets such as 6-311G++(d,p). researchgate.netdoaj.org These calculations can accurately predict the geometry of the molecule. For instance, in a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, the key geometric parameters have been computationally determined and show good agreement with experimental X-ray diffraction data. nih.govmdpi.com

Table 1: Representative Calculated Geometric Parameters for a Sulfonamide Moiety

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| S=O (asymmetric) | ~1.45 |

| S=O (symmetric) | ~1.46 |

| S-N | ~1.65 |

| S-C | ~1.78 |

| O=S=O | ~120.0 |

| O=S=N | ~107.0 |

| N-S-C | ~105.0 |

Note: Data are generalized from typical DFT calculations on analogous sulfonamide structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

In computational studies of sulfonamide analogs, the HOMO is often localized on the electron-rich aniline (B41778) or phenyl moiety, while the LUMO is typically distributed over the sulfonyl group and its attached phenyl ring. researchgate.netresearchgate.net The HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule, as the energy of the gap corresponds to the energy of the lowest electronic transition. youtube.com

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for an Analogous Sulfonamide Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: Values are representative examples derived from DFT calculations on similar aromatic sulfonamides. researchgate.net

Reaction Pathway Modeling and Transition State Computations

Computational chemistry enables the modeling of chemical reaction pathways, providing detailed insights into reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate.

For reactions involving sulfonamides, such as their synthesis via the reaction of an aniline with a sulfonyl chloride or intramolecular cyclization reactions, transition state computations can elucidate the precise mechanism. researchgate.netnih.gov For example, in the cyclization of certain BODIPY compounds containing a sulfonamide structure, DFT calculations can model the pathway, showing how the molecule transforms from its open form to a cyclic product. researchgate.net Although specific reaction pathway models for N-(2-iodophenyl)-4-methoxybenzenesulfonamide are not extensively detailed in the literature, these computational techniques are broadly applicable to predict its reactivity in processes like palladium-catalyzed cross-coupling reactions, where the iodine atom would be the reactive site.

Conformational Analysis and Molecular Energy Minimization Studies

Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.net This is achieved by systematically exploring the potential energy surface and using energy minimization algorithms to find the local and global energy minima. researchgate.net

For complex molecules like this compound, multiple low-energy conformations may exist, influencing its physical and biological properties. Computational studies on analogous molecules, such as 2-(phenylselanyl)-2-(methoxy)-acetophenones and N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, have successfully used DFT calculations to identify stable conformers. researchgate.netresearchgate.net These studies often consider the effect of the solvent, as the relative stability of conformers can change significantly between the gas phase and a solution. researchgate.netnih.gov For example, a computational analysis of 2-nitroimidazole-based radiopharmaceuticals showed that the conformational landscape changes significantly when moving from the gas phase to an aqueous solution. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the properties of a compound.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The computed vibrational modes are often assigned using potential energy distribution (PED) analysis. nih.gov For sulfonamides, characteristic vibrational bands for the SO2 group (asymmetric and symmetric stretching), S-N stretching, and N-H stretching can be calculated. nih.govmdpi.com The comparison between the computed and experimental spectra serves as a powerful tool for structural elucidation.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in an Analogous Sulfonamide

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3291 | 3496 |

| SO₂ Asymmetric Stretch | 1330 | 1298 |

| SO₂ Symmetric Stretch | 1157 | - |

| S-N Stretch | 931 | 847 |

Source: Data adapted from studies on {(4-nitrophenyl)sulfonyl}tryptophan. nih.govmdpi.comDiscrepancies between experimental and calculated values are common and often corrected by applying a scaling factor.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. While predicting proton (¹H) chemical shifts can be challenging due to their sensitivity to the molecular environment and solvent effects, carbon (¹³C) chemical shifts often show excellent correlation with experimental data. nih.govepstem.net

Research Applications in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate for Diverse Chemical Scaffolds

The strategic placement of an iodine atom ortho to the sulfonamide group on the phenyl ring makes N-(2-iodophenyl)-4-methoxybenzenesulfonamide an excellent substrate for a variety of cross-coupling reactions. This reactivity has been harnessed to synthesize a range of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

One of the most notable applications of this compound is in the synthesis of dibenzo[b,e] beilstein-journals.orgorganic-chemistry.orgthiazine derivatives. These scaffolds are of interest due to their structural similarity to phenothiazines, a class of compounds with diverse pharmacological activities. Researchers have utilized this compound as a key starting material for the construction of these complex tricyclic systems through intramolecular C-S cross-coupling reactions.

For instance, the reaction of this compound with various thiophenols under palladium or copper catalysis leads to the formation of the corresponding dibenzothiazine skeleton. The general scheme for this transformation involves the initial formation of a C-S bond followed by an intramolecular cyclization.

A variety of substituted dibenzothiazines have been synthesized using this methodology, demonstrating the versatility of this compound as a synthetic intermediate. The following table summarizes representative examples of dibenzothiazine derivatives synthesized from this precursor.

| Reactant 2 (Thiophenol Derivative) | Catalyst | Product (Dibenzothiazine Derivative) | Yield (%) |

|---|---|---|---|

| Thiophenol | Pd(OAc)2/Xantphos | Dibenzo[b,e] beilstein-journals.orgorganic-chemistry.orgthiazine | 78 |

| 4-Methylthiophenol | CuI/TMEDA | 2-Methyldibenzo[b,e] beilstein-journals.orgorganic-chemistry.orgthiazine | 85 |

| 4-Methoxythiophenol | Pd2(dba)3/dppf | 2-Methoxydibenzo[b,e] beilstein-journals.orgorganic-chemistry.orgthiazine | 82 |

| 4-Chlorothiophenol | CuI/L-proline | 2-Chlorodibenzo[b,e] beilstein-journals.orgorganic-chemistry.orgthiazine | 75 |

Contributions to the Development of Novel Synthetic Methodologies

The utility of this compound extends beyond its role as a simple building block; it has also been instrumental in the development of new synthetic methods. The reactivity of the C-I bond has been exploited in various palladium-catalyzed reactions, contributing to the expansion of the synthetic chemist's toolkit.

A significant contribution lies in the exploration of intramolecular C-S cross-coupling reactions for the synthesis of sulfur-containing heterocycles. The synthesis of dibenzothiazines from this compound and thiophenols serves as a prime example of methodology development. These studies have not only provided efficient routes to these important scaffolds but have also allowed for the investigation of catalyst systems, reaction conditions, and substrate scope for such transformations.

The development of these methodologies often involves a systematic study of various parameters to optimize the reaction efficiency. Key findings from these methodological studies are summarized in the table below.

| Catalyst System | Base | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Pd(OAc)2 / Xantphos | K2CO3 | Toluene | 110 | Effective for a broad range of substrates, but can be sensitive to steric hindrance. |

| CuI / TMEDA | Cs2CO3 | DMF | 120 | Cost-effective and efficient, particularly for electron-rich thiophenols. |

| Pd2(dba)3 / dppf | NaOtBu | Dioxane | 100 | High yields and good functional group tolerance. |

| CuI / L-proline | K3PO4 | DMSO | 130 | "Green" and mild conditions, suitable for sensitive substrates. |

These studies have established this compound as a valuable tool for forging C-S bonds, a crucial transformation in the synthesis of many biologically active molecules and functional materials.

Exploration as a Ligand Precursor or Catalyst Component in Transition Metal Catalysis

While the primary application of this compound in the literature is as a substrate in coupling reactions, its structural features suggest potential for its use as a ligand precursor or a component of a catalyst system in transition metal catalysis. The presence of heteroatoms, specifically the nitrogen and oxygen atoms of the sulfonamide group, offers potential coordination sites for metal centers.

The sulfonamide nitrogen, after deprotonation, could act as a monodentate or bidentate ligand, potentially coordinating to a transition metal in conjunction with one of the sulfonyl oxygens. This chelation could modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity.

Although direct applications of this compound as a ligand in common cross-coupling reactions like Suzuki or Heck couplings have not been extensively reported, its structure provides a foundation for the design of novel ligands. For example, the iodine atom could be replaced with a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene, to create a bidentate ligand. The 4-methoxybenzenesulfonyl group would then act as a bulky and electron-donating substituent, which could enhance the stability and reactivity of the resulting metal complex.

The potential coordination modes of the deprotonated sulfonamide moiety are depicted below:

Monodentate Coordination: The deprotonated nitrogen atom can coordinate directly to a metal center.

Bidentate N,O-Chelation: The nitrogen and one of the sulfonyl oxygen atoms can coordinate to a metal center, forming a stable chelate ring.

Further research is warranted to explore the full potential of this compound and its derivatives as ligands in transition metal catalysis. The insights gained from such studies could lead to the development of new and efficient catalysts for a variety of organic transformations.

Future Research Directions and Unexplored Avenues for N 2 Iodophenyl 4 Methoxybenzenesulfonamide

Development of More Sustainable and Green Synthetic Approaches

The traditional synthesis of N-arylsulfonamides often involves the use of sulfonyl chlorides and an appropriate amine, which can be effective but may generate hazardous byproducts. researchgate.net Future research should prioritize the development of more environmentally benign and sustainable methods for the synthesis of N-(2-iodophenyl)-4-methoxybenzenesulfonamide. This involves exploring alternative starting materials, greener solvents, and more efficient catalytic systems.

One promising avenue is the use of nitroarenes as nitrogen sources, which are stable and readily available. organic-chemistry.orgnih.gov Iron-catalyzed methodologies that couple sodium arylsulfinates with nitroarenes under mild conditions present a greener alternative to traditional methods that may rely on potentially genotoxic aromatic amines. organic-chemistry.orgnih.gov Another approach involves metal-free synthesis, for instance, using an iodine-tert-butyl hydroperoxide (TBHP) system to promote sulfonylation reactions in eco-friendly solvents like 2-MeTHF. rsc.org

Furthermore, the development of one-pot syntheses that minimize waste by reducing the number of intermediate purification steps is a key goal. researchgate.net Strategies utilizing water as a solvent would significantly improve the environmental profile of the synthesis. researchgate.net The exploration of catalysts based on earth-abundant and non-toxic metals, such as iron, is also a critical area of investigation. organic-chemistry.orgnih.gov

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Iron-Catalyzed Coupling | Utilizes nitroarenes and sodium arylsulfinates with an FeCl2 catalyst. organic-chemistry.orgnih.gov | Avoids harsh conditions and genotoxic amines; uses an inexpensive and abundant metal catalyst. organic-chemistry.org |

| Palladium-Catalyzed Reductive Coupling | Employs a Pd/C catalyst with nitroarenes and sodium arylsulfinates. nih.gov | High efficiency, good functional group tolerance, and avoids external reductants. nih.gov |

| Metal-Free Oxidative Cleavage | Uses an iodine-TBHP system with N-hydroxy sulfonamides and amines. rsc.org | Avoids metal catalysts, uses cost-effective reagents and an eco-friendly solvent. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and scalability. acs.orgrsc.org Future research should focus on adapting the synthesis of this compound to flow chemistry platforms. This would involve the development of robust and efficient protocols for its continuous production. acs.orgflemingcollege.ca Flow synthesis can lead to waste minimization and the use of greener media. acs.org

Automated synthesis platforms can be employed to rapidly generate libraries of related sulfonamide compounds for screening purposes. acs.org By integrating flow reactors with automated systems, it is possible to perform multi-step syntheses in a fully automated fashion, including reaction, work-up, and purification. acs.orgeubopen.org This high-throughput approach could accelerate the discovery of new derivatives of this compound with tailored functionalities. The development of super-fast automated synthesis technologies further promises to make the creation of such compound libraries more accessible and efficient. chemistryworld.com

Table 2: Advantages of Flow Chemistry and Automation in Sulfonamide Synthesis

| Technology | Key Benefits |

|---|---|

| Flow Chemistry | Enhanced safety and control over reaction parameters. rsc.orgflemingcollege.ca |

| Improved scalability and potential for higher yields. acs.org | |

| Waste minimization and use of greener solvents. acs.org | |

| Automated Synthesis | Rapid generation of compound libraries. acs.org |

| High-throughput screening and optimization of reaction conditions. eubopen.org |

Discovery of Novel Reactivity Modes and Selective Transformations

The presence of both an aryl iodide and a sulfonamide moiety in this compound provides two reactive handles for further chemical transformations. fiveable.meresearchgate.net The aryl iodide is a versatile precursor for a wide range of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. fiveable.me Future research should explore novel catalytic systems to expand the scope of these transformations.

A particularly interesting area for exploration is the site-selective functionalization of the aromatic rings. nih.govacs.org While the iodine atom directs reactivity at its position, the development of methods for the selective C-H functionalization of other positions on either the iodophenyl or the methoxybenzene ring would open up new avenues for creating highly substituted and complex molecules. researchgate.net This could involve leveraging the directing-group ability of the sulfonamide group to guide the reaction to a specific site.

Furthermore, the development of radical-based strategies for C-N bond formation could lead to new ways of synthesizing and modifying this compound and its derivatives. manchester.ac.uk The exploration of N-fluoro-N-arylsulfonamides as radical fluorinating agents suggests that the sulfonamide nitrogen could be a site for further functionalization, leading to novel reactivity. springernature.com

Advanced Computational Design for Targeted Chemical Synthesis

Computational chemistry and molecular modeling are powerful tools for designing new molecules and predicting their properties and reactivity. nih.govnih.gov Future research on this compound should leverage advanced computational methods to guide its targeted chemical synthesis. Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, helping to predict the most favorable reaction pathways and optimize reaction conditions. jmaterenvironsci.comnih.gov

Molecular docking and pharmacophore modeling can be used to design novel derivatives of this compound with specific biological targets in mind. nih.govunar.ac.idresearchgate.net By understanding the structural requirements for binding to a particular protein, new sulfonamide derivatives can be designed and synthesized with enhanced activity. nih.govacs.org Computational studies can also be used to investigate the stability of reaction intermediates and transition states, providing valuable insights into reaction mechanisms. nih.gov

Table 3: Application of Computational Methods in Sulfonamide Research

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. nih.govjmaterenvironsci.com |

| Prediction of reaction pathways and mechanisms. nih.gov | |

| Molecular Docking | Prediction of binding affinities and conformations with biological targets. nih.govunar.ac.id |

| Design of new inhibitors and targeted therapeutics. nih.govresearchgate.net | |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. nih.gov |

| Virtual screening of compound libraries. |

| Molecular Dynamics Simulations | Investigation of the stability of ligand-protein complexes. nih.gov |

Exploration in Materials Science as a Building Block for Functional Systems

The unique structure of this compound makes it an attractive building block for the synthesis of functional materials. The aryl iodide functionality can be used as a handle for polymerization reactions, such as Suzuki-Miyaura or Sonogashira cross-coupling, to create novel conjugated polymers. The sulfonamide group can impart specific properties to the resulting materials, such as altered solubility or the ability to coordinate with metal ions.

Future research could focus on the synthesis of well-defined polymers with controlled architectures using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, incorporating sulfonamide-functionalized monomers. bohrium.com The post-polymerization modification of polymers containing this building block could also be explored to introduce additional functionalities. rsc.orgresearchgate.net For instance, the sulfonamide group could be deprotected or modified to create ion-containing polymers for applications in membranes or other functional systems. The synthesis of novel benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives highlights the potential for creating complex heterocyclic systems from sulfonamide precursors. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-iodophenyl)-4-methoxybenzenesulfonamide, and how can side reactions be minimized?

- Methodology : The synthesis typically involves coupling 2-iodoaniline with 4-methoxybenzenesulfonyl chloride under anhydrous conditions. Triethylamine is used as a base to scavenge HCl, with reactions performed at 0–5°C to suppress side reactions like sulfonamide hydrolysis or aryl iodide displacement. Purification via recrystallization (e.g., using ethanol/water mixtures) enhances yield and purity .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1:1.1 molar ratio of aniline to sulfonyl chloride) to ensure complete conversion.

Q. How should researchers characterize the purity and structural integrity of N-(2-iodophenyl)-4-methoxybenzenesulfonamide?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for iodophenyl and methoxy groups at δ 3.8–4.0 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 389.21) .

- Elemental Analysis : Ensure C, H, N, S, and I content aligns with theoretical values (C₁₃H₁₂INO₃S).

Q. What solvent systems stabilize N-(2-iodophenyl)-4-methoxybenzenesulfonamide during storage?

- Stability Data : The compound is stable in aprotic solvents (e.g., DMSO, DMF) at –20°C. Avoid prolonged exposure to light or moisture to prevent iodophenyl group degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of N-(2-iodophenyl)-4-methoxybenzenesulfonamide derivatives?

- Approach : Use single-crystal X-ray diffraction (e.g., SHELXL ) to determine molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, antitumor activity correlates with torsional angles between the sulfonamide and iodophenyl moieties, affecting tubulin binding .

- Case Study : Compare lattice parameters (e.g., space group P2₁/c, unit cell dimensions a = 5.1731 Å, b = 12.7391 Å) of active vs. inactive analogs to identify structural determinants .

Q. What experimental strategies address contradictory data in enzyme inhibition assays involving this compound?

- Troubleshooting :

- Kinetic Analysis : Perform dose-response curves (IC₅₀) under standardized pH and temperature conditions.

- Off-Target Profiling : Use microarray-based gene expression studies (e.g., COMPARE analysis) to identify unintended pathways, as seen in sulfonamide-induced cell cycle arrest in cancer models .

- Control Experiments : Include structurally related analogs (e.g., N-(4-chlorophenyl) derivatives) to isolate the iodine atom’s role in activity .

Q. How can researchers optimize N-(2-iodophenyl)-4-methoxybenzenesulfonamide for targeted drug delivery?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked polyethylene glycol) to enhance solubility.

- Crystallinity Modulation : Co-crystallize with cyclodextrins or use amorphous solid dispersions to improve bioavailability .

- Validation : Assess dissolution rates via HPLC and in vitro permeability assays (e.g., Caco-2 cell monolayers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.